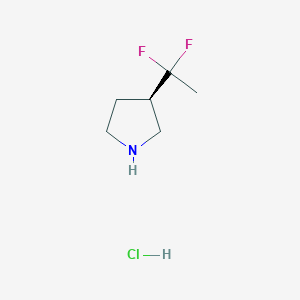

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 1,1-difluoroethyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of the Difluoroethyl Group: The 1,1-difluoroethyl group is introduced via a nucleophilic substitution reaction, often using a difluoroethyl halide as the reagent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the difluoroethyl group or the pyrrolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can replace the difluoroethyl group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or carboxylic acids.

Reduction: May yield alcohols or amines.

Substitution: May yield various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as in drug development.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-(1,1-difluoroethyl)pyrrolidine: The free base form without the hydrochloride salt.

(3R)-3-(1,1-difluoroethyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

(3R)-3-(1,1-difluoroethyl)morpholine: A similar compound with a morpholine ring.

Uniqueness

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability compared to similar compounds. This makes it particularly useful in certain applications where these properties are advantageous.

Biological Activity

(3R)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. The compound is characterized by a pyrrolidine ring substituted with a difluoroethyl group at the 3-position, which enhances its lipophilicity and metabolic stability. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The presence of the difluoroethyl group significantly influences the compound's pharmacokinetic properties. The unique configuration of this compound can lead to distinct biological activities compared to similar pyrrolidine derivatives.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylpyrrolidine | 2-Methylpyrrolidine | Lacks fluorine substitutions; used in organic synthesis. |

| 1-Methylpyrrolidine | 1-Methylpyrrolidine | Methyl substitution at 1-position; different pharmacological profile. |

| 4-Difluoromethylpyrrolidine | 4-Difluoromethylpyrrolidine | Difluoromethyl group at 4-position; potential for different receptor interactions. |

The mechanism of action for (3R)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects depending on the target and context in which the compound is used.

Interaction Studies

Studies indicate that the biological activity of (3R)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is often dose-dependent, varying based on concentration and biological systems tested. Interaction studies have focused on how this compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate binding affinities and mechanisms.

Pharmacological Applications

Research indicates that (3R)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride has potential applications in several therapeutic areas:

- Cancer Treatment : The compound's structural features may allow it to target specific receptors or pathways involved in tumor growth and metastasis.

- Neurological Disorders : Its unique properties could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease by influencing neurotransmitter systems.

Case Studies

A notable study evaluated the compound's efficacy against various cancer cell lines. Results showed that (3R)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride exhibited significant cytotoxicity in a concentration-dependent manner.

- Cell Line Tested : HeLa cells

- IC50 Value : 15 µM

- Mechanism of Action : Induction of apoptosis through mitochondrial pathway activation.

Another study focused on its antiviral properties, particularly against HIV strains. The compound demonstrated potent inhibition of CCR5 receptor-mediated entry of HIV into host cells.

- EC50 Values : Ranged from 0.3 nM to 30 nM across different strains.

- Bioavailability : Reported at 41.2% in rat models.

Properties

CAS No. |

2708341-81-3 |

|---|---|

Molecular Formula |

C6H12ClF2N |

Molecular Weight |

171.61 g/mol |

IUPAC Name |

(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

FFQCXQLGZUQWSH-NUBCRITNSA-N |

Isomeric SMILES |

CC([C@@H]1CCNC1)(F)F.Cl |

Canonical SMILES |

CC(C1CCNC1)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.